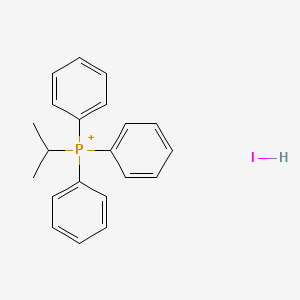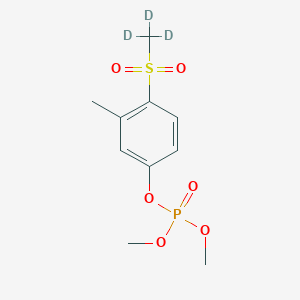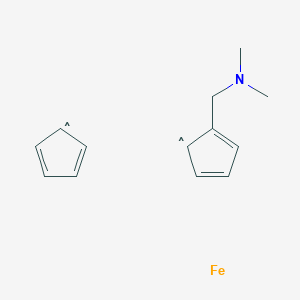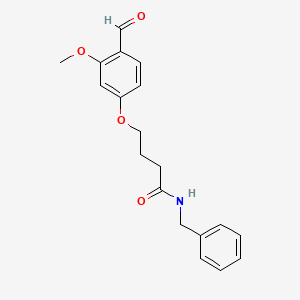
Hg(TFA)2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(II) bis(trifluoroacetate), commonly referred to as Hg(TFA)2, is a chemical compound that consists of mercury in its +2 oxidation state coordinated with two trifluoroacetate anions. This compound is known for its utility in organic synthesis, particularly in the generation of organic radical cations and electrophilic aromatic substitution reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mercury(II) bis(trifluoroacetate) can be synthesized by reacting mercury(II) oxide (HgO) with trifluoroacetic acid (TFA) under controlled conditions. The reaction typically proceeds as follows:
HgO+2CF3COOH→Hg(CF3COO)2+H2O
This reaction is carried out in an inert atmosphere to prevent the oxidation of mercury and to ensure the purity of the product. The resulting mercury(II) bis(trifluoroacetate) is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of mercury(II) bis(trifluoroacetate) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mercury(II) bis(trifluoroacetate) is involved in various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic aromatic substitution reactions, where it introduces mercury into aromatic compounds.
Radical Reactions: It is used to generate organic radical cations, which are intermediates in various organic transformations.
Common Reagents and Conditions
Oxidation: In oxidation reactions, mercury(II) bis(trifluoroacetate) is used in the presence of trifluoroacetic acid as a solvent.
Substitution: For electrophilic aromatic substitution, the compound is used in conjunction with trifluoroacetic acid under mild conditions.
Radical Reactions: The generation of radical cations often requires photolysis or other forms of energy input to initiate the reaction.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds.
Substitution: The products are arylmercury trifluoroacetates.
Radical Reactions: The products are radical cations and their subsequent reaction products.
Aplicaciones Científicas De Investigación
Mercury(II) bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the study of enzyme mechanisms and the modification of biomolecules.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which mercury(II) bis(trifluoroacetate) exerts its effects involves the coordination of mercury with organic substrates. This coordination facilitates various chemical transformations, such as the generation of radical cations and electrophilic aromatic substitution. The molecular targets include aromatic compounds and other electron-rich substrates, and the pathways involve the formation of intermediate complexes that undergo further reactions.
Comparación Con Compuestos Similares
Mercury(II) bis(trifluoroacetate) can be compared with other mercury(II) salts, such as mercury(II) acetate (Hg(OAc)2) and mercury(II) chloride (HgCl2). While all these compounds are used in organic synthesis, mercury(II) bis(trifluoroacetate) is unique in its ability to generate radical cations and its high reactivity in electrophilic aromatic substitution reactions. The trifluoroacetate ligand imparts distinct properties, such as increased solubility in organic solvents and enhanced reactivity.
List of Similar Compounds
- Mercury(II) acetate (Hg(OAc)2)
- Mercury(II) chloride (HgCl2)
- Mercury(II) nitrate (Hg(NO3)2)
Mercury(II) bis(trifluoroacetate) stands out due to its specific applications and reactivity, making it a valuable reagent in various fields of scientific research.
Propiedades
Fórmula molecular |
C4F6HgO4 |
|---|---|
Peso molecular |
426.62 g/mol |
Nombre IUPAC |
bis[(2,2,2-trifluoroacetyl)oxy]mercury |
InChI |
InChI=1S/2C2HF3O2.Hg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
Clave InChI |
WMHOESUUCMEQMS-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(C(F)(F)F)O[Hg]OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)

![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)



